molecular formula C18H20N4O2 B2480033 N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide CAS No. 1798731-35-7

N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide

Cat. No. B2480033
CAS RN: 1798731-35-7
M. Wt: 324.384
InChI Key: ALKZSXNRYZJPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Mechanism of Action

N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide increases GABA levels in the brain, which can have a range of therapeutic effects. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain. By increasing GABA levels, N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide can reduce neuronal activity, which can have a range of therapeutic effects, including reducing seizure activity and anxiety.
Biochemical and Physiological Effects
N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide has been shown to have a range of biochemical and physiological effects. The compound increases GABA levels in the brain, which can reduce neuronal activity and have a range of therapeutic effects. N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide has also been shown to increase the levels of other neurotransmitters, including dopamine and serotonin, which can have additional therapeutic effects. The compound has been shown to have a long half-life, which can make it an attractive candidate for therapeutic use.

Advantages and Limitations for Lab Experiments

N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide has several advantages for lab experiments, including its potency and selectivity as a GABA aminotransferase inhibitor. The compound has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to using N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide in lab experiments, including its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for research on N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide. One area of interest is its potential use in the treatment of epilepsy, addiction, and anxiety disorders. Clinical trials are needed to determine the safety and efficacy of N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide in humans. Additionally, further research is needed to understand the long-term effects of N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide on the brain and its potential for neurotoxicity. Finally, there is a need for the development of new and improved GABA aminotransferase inhibitors with better selectivity and fewer side effects.

Synthesis Methods

The synthesis of N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide involves the reaction of 1-cyano-3-methylcyclohexane with 4-cyanobenzoyl chloride in the presence of a base to form N-(1-cyano-3-methylcyclohexyl)-4-cyanobenzamide. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to form N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide, which is the final product.

Scientific Research Applications

N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. One of the main areas of research is epilepsy, where the compound has shown promising results in preclinical studies. N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide has been shown to increase GABA levels in the brain, which can reduce seizure activity. The compound has also been studied for its potential use in the treatment of addiction, particularly cocaine addiction. N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide has been shown to reduce cocaine self-administration in preclinical studies, indicating its potential as a treatment for cocaine addiction. Additionally, N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide has been studied for its potential use in the treatment of anxiety disorders, as it has been shown to increase GABA levels in the brain, which can reduce anxiety.

properties

IUPAC Name

4-cyano-N-[2-[(1-cyano-3-methylcyclohexyl)amino]-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-13-3-2-8-18(9-13,12-20)22-16(23)11-21-17(24)15-6-4-14(10-19)5-7-15/h4-7,13H,2-3,8-9,11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKZSXNRYZJPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)CNC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.